4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
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Overview
Description
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is an organic compound with the molecular formula C12H17BO4. It is a boronic acid derivative that features a phenyl ring substituted with a tetrahydropyran-4-yloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
The ability of boronic acids to form reversible covalent bonds with various biomolecules can potentially influence a wide range of cellular processes .
Action Environment
Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydropyran-4-yloxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The tetrahydropyran-4-yloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or styrenes, depending on the coupling partner.
Oxidation: Phenol derivatives are the primary products of oxidation reactions.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: This compound has a formyl group instead of the tetrahydropyran-4-yloxymethyl group.
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of the tetrahydropyran-4-yloxymethyl group.
4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of the tetrahydropyran-4-yloxymethyl group.
Uniqueness
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is unique due to the presence of the tetrahydropyran-4-yloxymethyl group, which can influence its reactivity and solubility. This makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
[4-(oxan-4-yloxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVRDNLHSBEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164104 |
Source
|
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-78-7 |
Source
|
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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